![molecular formula C20H16F3N3O2 B2897629 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide CAS No. 339025-13-7](/img/structure/B2897629.png)
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide is a synthetic compound with interesting chemical properties and various applications in scientific research. Known for its complex structure and unique interactions, it has gained attention in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide typically involves multi-step organic reactions. Here’s an outline of a general synthetic route:
Step 1: : Start with the preparation of 2-oxo-5-(trifluoromethyl)-1(2H)-pyridine by cyclization reactions involving appropriate precursors.
Step 2: : Synthesize the benzenecarboxamide derivative by introducing the amide functionality through coupling reactions using reagents like carbodiimides.
Step 3: : Combine the two intermediates under specific conditions (temperature, solvents, catalysts) to form the final compound.
Industrial Production Methods
Industrial production involves optimizing these synthetic steps to maximize yield and purity. Key considerations include:
Reagent Quality: : High-purity reagents to avoid impurities.
Reaction Conditions: : Controlled temperature and pressure settings.
Purification: : Techniques like recrystallization and chromatography for final product isolation.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions such as:
Oxidation: : Converts functional groups into their oxidized forms, e.g., alcohol to ketone.
Reduction: : Commonly involves converting a ketone to an alcohol using reducing agents like NaBH₄.
Substitution: : Replaces one group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents include:
Oxidation: : KMnO₄, H₂O₂.
Reduction: : NaBH₄, LiAlH₄.
Substitution: : Alkyl halides for alkylation, acyl chlorides for acylation.
Major Products
Products depend on the reaction type, such as:
Oxidation: : Conversion to ketones or acids.
Reduction: : Formation of alcohols.
Substitution: : Various substituted derivatives.
Scientific Research Applications
Chemistry
Used as a model compound for studying complex organic reactions and catalyst designs.
Biology
Investigated for its potential biological activities, like enzyme inhibition or receptor binding.
Medicine
Explored for its therapeutic potential in drug development, particularly for conditions like inflammation or cancer.
Industry
Utilized in material science for the development of novel materials with specific properties.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets:
Molecular Targets: : Enzymes, receptors.
Pathways: : Interacts with signaling pathways affecting biological processes like cell growth or apoptosis.
Comparison with Similar Compounds
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide stands out due to its trifluoromethyl and pyridine groups, influencing its reactivity and binding affinity.
Similar Compounds: : Analogous pyridine derivatives, other trifluoromethylated compounds.
Whether you’re diving into chemical synthesis, exploring biological functions, or investigating industrial uses, this compound offers fascinating possibilities to unravel. Curious to know more?
Properties
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)17-5-6-18(27)26(13-17)12-15-1-3-16(4-2-15)19(28)25-11-14-7-9-24-10-8-14/h1-10,13H,11-12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJSLTLXYLFULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(F)(F)F)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2897547.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one](/img/structure/B2897548.png)

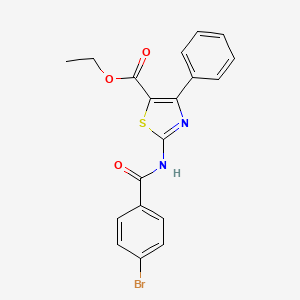
![7-Bromobenzo[b]thiophen-2-amine](/img/structure/B2897553.png)
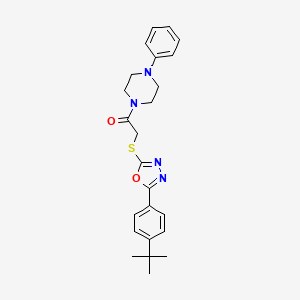
![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2897559.png)
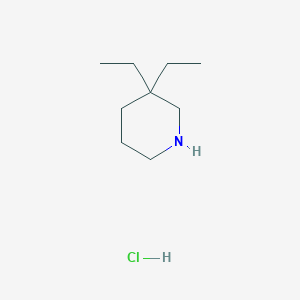
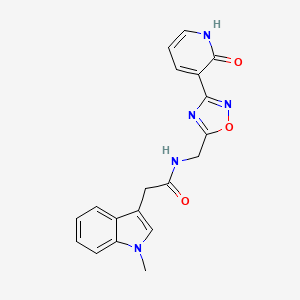

![4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2897565.png)

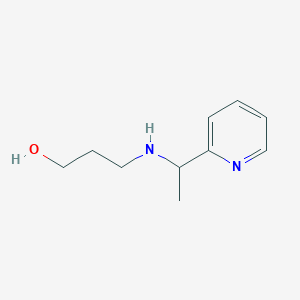
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}prop-2-enamide](/img/structure/B2897569.png)
